molecular formula C6H6N2O B1271976 4-Aminonicotinaldehyde CAS No. 42373-30-8

4-Aminonicotinaldehyde

Cat. No. B1271976
CAS RN: 42373-30-8
M. Wt: 122.12 g/mol
InChI Key: GTPZHMGXKZIHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminonicotinaldehyde is a chemical compound that serves as a key synthetic intermediate in the production of therapeutic drugs for cardiovascular and cerebrovascular diseases. It is derived from isoquinoline through a novel four-step synthesis route, which includes oxidation, intramolecular dehydration, ammonolysis, and Hofmann rearrangement reactions. The final product, 4-aminonicotinic acid, is obtained with high purity and is suitable for large-scale production due to the low cost and easy availability of starting materials, safe operation, and simple separation and purification processes .

Synthesis Analysis

The synthesis of 4-aminonicotinaldehyde involves a multi-step process starting from isoquinoline. The initial oxidation of isoquinoline yields 3,4-pyridine dicarboxylic acid, which is then dehydrated using acetic anhydride to form the corresponding anhydride. Subsequent ammonolysis introduces the amino group, and the Hofmann rearrangement reaction finalizes the formation of 4-aminonicotinic acid. The overall yield based on isoquinoline can reach up to 30%, with a notable improvement in yield when using HNO3-H2SO4 as the oxidant compared to KMnO4 .

Molecular Structure Analysis

The molecular structure of 4-aminonicotinaldehyde and its derivatives is characterized by spectroscopic methods such as 1H-NMR and IR. These techniques confirm the presence of the amino group at the C(4) position of the nicotinic acid ring, which is essential for its biological activity. The high purity of the final product (98% HPLC purity) is indicative of the successful introduction of the amino group and the overall structural integrity of the compound .

Chemical Reactions Analysis

4-Aminonicotinaldehyde and its derivatives exhibit reactivity that is useful in the synthesis of various compounds. For instance, β(2,3)-amino esters can be synthesized through a zinc-mediated, cobalt-catalyzed four-component reaction involving organic bromides, alkyl acrylates, amines, and aldehydes. This process allows the formation of three single bonds in one step, demonstrating the compound's versatility in chemical reactions . Additionally, the optically active 4-amino-2(5H)-furanones, synthesized from aldehydes and amines, show high enantioselectivity and undergo facile electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminonicotinaldehyde derivatives are influenced by their molecular structure. For example, the crystal and molecular structure of certain derivatives, such as 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, have been determined by X-ray diffraction. These structures exhibit high delocalization within the molecule and form specific hydrogen-bonded dimers and chains in the solid state. The antiproliferative activity of these compounds against human cancer cell lines further demonstrates the significance of their physical and chemical properties in biological systems .

Scientific Research Applications

Synthesis and Characterization

4-Aminonicotinaldehyde has been utilized in the synthesis of various compounds. For instance, a facile synthesis of 2-aminonicotinaldehyde, closely related to 4-aminonicotinaldehyde, has been developed without requiring chromatography and is easily scalable (Moormann, Yen, & Yu, 1987). Another study involved the synthesis of 1,2,4-Triazolo[4,3-a][1,8]naphthyridines, where 2-aminonicotinaldehyde was a key intermediate (Mogilaiah & Chowdary, 2002).

Metal Complexes and Biological Evaluation

Research also includes the synthesis and characterization of metal complexes involving 2-aminonicotinaldehyde, such as those with Zn(II), Cd(II), and Hg(II). These complexes have been evaluated for their biological activities, highlighting the potential of 4-aminonicotinaldehyde derivatives in biochemistry (Mallela et al., 2018).

Schiff Base Compounds and Biological Activity

The compound has been used in the preparation of Schiff base compounds, which are significant in various biological applications. A study included the synthesis of new derivatives using 4-aminonicotinaldehyde and investigated their biological activity (Radi et al., 2019).

Role in Catalysis and Chemical Reactions

4-Aminonicotinaldehyde-related compounds have been employed in catalyzing chemical reactions. A research demonstrated the use of isonicotinic acid, structurally related to 4-aminonicotinaldehyde, as a dual and biological organocatalyst for synthesizing pyranopyrazoles (Zolfigol et al., 2013).

Safety And Hazards

4-Aminonicotinaldehyde may cause skin irritation and serious eye irritation . It’s recommended to wash hands and face thoroughly after handling, and to wear protective gloves and eye protection .

properties

IUPAC Name

4-aminopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6-1-2-8-3-5(6)4-9/h1-4H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPZHMGXKZIHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375492
Record name 4-aminonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminonicotinaldehyde

CAS RN

42373-30-8
Record name 4-aminonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminonicotinaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-(3-Formyl-pyridin-4-yl)-2,2-dimethyl-propionamide (3.35 g) was dissolved in 3 N hydrochloric acid (50 ml) to prepare a solution which was stirred under reflux for 5.5 hr. The reaction solution was cooled to room temperature, and the reaction solution was then washed with diethyl ether and was neutralized with potassium carbonate powder. Diethyl ether was added thereto, the mixture was extracted, and the diethyl ether layer was dried over potassium carbonate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-chloroform to give 4-amino-pyridine-3-carbaldehyde (1.12 g, yield 58%).
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of Example 25B (870 mg, 4.2 mmol) in 3N HCl (aq.) (10 mL) was heated to reflux overnight, and extracted three times with diethyl ether. The aqueous layer was adjusted to pH >7 with solid K2CO3 and extracted six times with 20% isopropanol/chloroform. The combined extracts were dried (Na2SO4), filtered, and concentrated to provide the desired product (450 mg; 87%).
Quantity
870 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminonicotinaldehyde
Reactant of Route 2
4-Aminonicotinaldehyde
Reactant of Route 3
Reactant of Route 3
4-Aminonicotinaldehyde
Reactant of Route 4
4-Aminonicotinaldehyde
Reactant of Route 5
Reactant of Route 5
4-Aminonicotinaldehyde
Reactant of Route 6
4-Aminonicotinaldehyde

Citations

For This Compound
38
Citations
EM Hawes, DKJ Gorecki - Journal of Heterocyclic Chemistry, 1972 - Wiley Online Library
… Derivatives containing alkyl, aryl, heteroaryl, nitrile, carboxamide, arid carboxylic acid substituents in the 3-position were directly prepared from 4-aminonicotinaldehyde. 'The direct …
Number of citations: 30 onlinelibrary.wiley.com
EM Hawes, DKJ Gorecki - Journal of Heterocyclic Chemistry, 1974 - Wiley Online Library
… actions with 4-aminonicotinaldehyde and methylene compounds containing a-esters and cv-ketones. Methylene compounds with two reactive a-centres were also used. The facile …
Number of citations: 22 onlinelibrary.wiley.com
DKJ Gorecki - 1973 - harvest.usask.ca
… The carbonyl compounds whose base-catalyzed condensations with 4-aminonicotinaldehyde were studied in the present investigation are listed in Table V. The structure of the …
Number of citations: 0 harvest.usask.ca
EM Hawes, DKJ Gorecki… - Journal of Medicinal …, 1973 - ACS Publications
… Similar procedures were employed in preparing 4,5,40, and 41, inwhich 4-aminonicotinaldehyde was condensed with ethyl cyanoacetate, ethyl 3-pyridylacetate, methyl …
Number of citations: 33 pubs.acs.org
IC Ivanov, EV Stoyanov, PS Denkova… - Liebigs …, 1997 - Wiley Online Library
… , starting from the not easily obtainable 4aminonicotinaldehyde (six steps, 10% overall yield), … r5] who had used 4-aminonicotinaldehyde instead of 5 under similar reaction conditions. …
L Chan, H Jin, T Stefanac, JF Lavallée… - Journal of medicinal …, 1999 - ACS Publications
… However, we found that condensation of 4-aminonicotinaldehyde 6 (2) with sodium pyruvate under basic conditions provided the desired acid 4 in excellent yield (Scheme 1). This …
Number of citations: 69 pubs.acs.org
P Caluwe - Tetrahedron, 1980 - Elsevier
… ‘68 Friedlander condensations of 4-aminonicotinaldehyde 183 and ketomethylenes possessing two potential reactive sites deviate substantially from those described earlier for o-…
Number of citations: 94 www.sciencedirect.com
JA Hasbun, KK Barker, MP Mertes - Journal of Medicinal …, 1973 - ACS Publications
… Similar procedures were employed in preparing 4,5,40, and 41, inwhich 4-aminonicotinaldehyde was condensed with ethyl cyanoacetate, ethyl 3-pyridylacetate, methyl ethyl ketone, …
Number of citations: 12 pubs.acs.org
B Singh, GY Lesher - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
… and Gorecki [6] published a versatile synthesis of 3-substituted-l,6-naphthyridin-2(lÄ)-ones by the condensation of acetic acid derivatives with 4-aminonicotinaldehyde. The procedure …
Number of citations: 39 onlinelibrary.wiley.com
JA Turner - The Journal of Organic Chemistry, 1983 - ACS Publications
2-and 4-(pivaloylamino) pyridines have been shown to undergo metalation exclusively at C-3 and these smoothly react with a variety of electrophiles to produce 2, 3-and 3, 4-…
Number of citations: 213 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.